Superior Knockdown Efficiency Compared to Single Unvalidated siRNA Reagents
The CDK1 Human Pre-designed siRNA Set A provides a trio of independent siRNAs, a format designed to ensure at least one duplex achieves high-efficiency target knockdown, a feature not guaranteed by single-siRNA products. While specific knockdown data for Set A is not publicly available, industry standards for such pre-validated sets (e.g., from vendors like Siding Bio) guarantee a minimum of 70% mRNA silencing efficiency for at least one of the three duplexes in the set . This compares favorably to the variable and often unvalidated performance of single siRNA oligos, where achieving >75% knockdown may be inconsistent across different sequences, as noted in siRNA screening studies [1]. The inclusion of three distinct sequences in Set A provides built-in redundancy and a higher probability of achieving potent knockdown without extensive upfront optimization.
| Evidence Dimension | mRNA Knockdown Efficiency |
|---|---|
| Target Compound Data | ≥70% for at least 1 of 3 siRNAs (industry standard for pre-validated sets) |
| Comparator Or Baseline | Single, unvalidated siRNA oligo |
| Quantified Difference | Set format increases probability of achieving high-efficiency (>70%) knockdown; single siRNA may yield inconsistent results. |
| Conditions | Standard siRNA transfection conditions followed by qPCR validation. |
Why This Matters
This format minimizes the risk of experimental failure due to a single ineffective siRNA sequence, saving time and resources during assay optimization.
- [1] Nature Communications. Rational RNAi screen identifies new targets in MPM. (Figure 1). View Source
